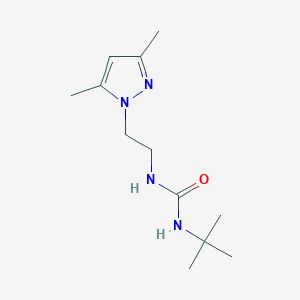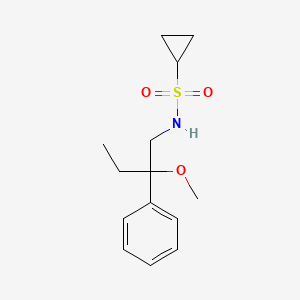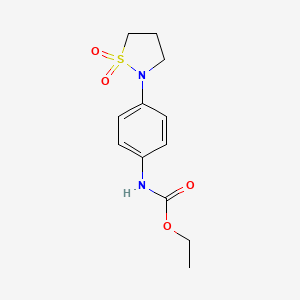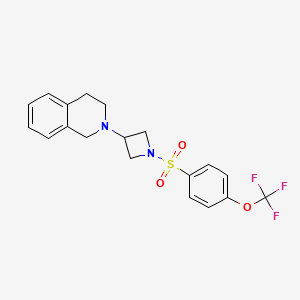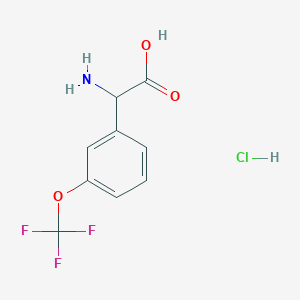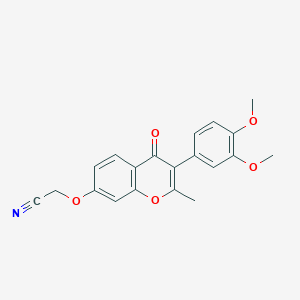
2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of a compound closely related to 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile was analyzed using X-ray crystallography, revealing an orthorhombic system and providing insights into its molecular arrangement (Penkova, Retailleau, & Manolov, 2010).
Synthesis and Chemical Reactions
- Efficient Synthesis Methods : Novel methods for synthesizing compounds with a structure similar to the target compound have been developed. These methods include one-pot four-component reactions and environmentally friendly processes (Kavitha, Srikrishna, Dubey, & Aparna, 2018); (Kavitha, Srikrishna, Dubey, & Aparna, 2019).
- Development of Antimicrobial and Antitumor Agents : Research has been conducted on the synthesis of biologically active systems derived from related compounds, which have shown potential as antimicrobial and antitumor agents (El-Shaaer, 2013).
Photoreactions and Solvent Interactions
- Photolysis Studies : Investigations into the photolysis of chromenones, which are structurally similar to the target compound, have been carried out in different solvents. These studies provide insights into the photodynamics and potential applications of these compounds (Kaur, Kaur, Tomar, & Bansal, 2017).
Drug Design and Molecular Docking
- Molecular Docking for Cancer Research : Some derivatives of related compounds have been studied for their potential in breast cancer treatment. These studies include molecular docking and binding energy analysis, highlighting the role of such compounds in drug discovery (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12-19(13-4-7-16(23-2)18(10-13)24-3)20(22)15-6-5-14(25-9-8-21)11-17(15)26-12/h4-7,10-11H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSMPMDXRIEKEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)
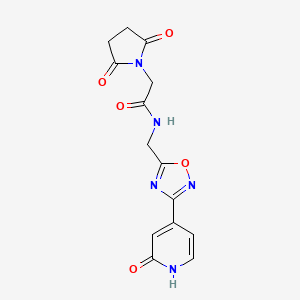
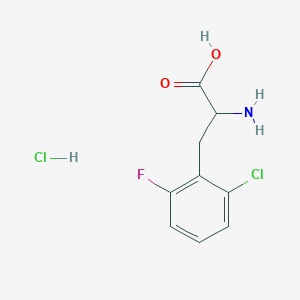
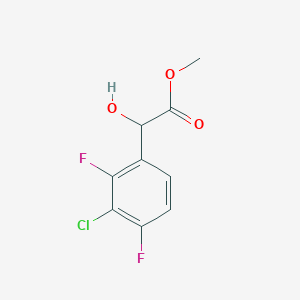
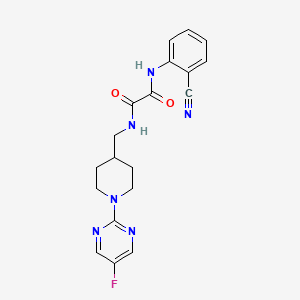
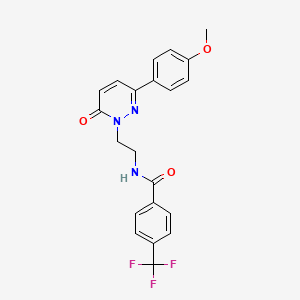
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)
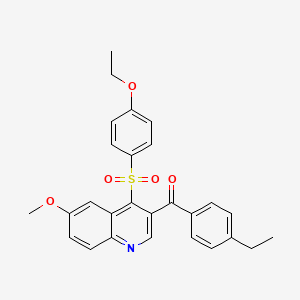
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)
